molecular formula C18H19N3O2 B5630922 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Katalognummer B5630922
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: FTJYCGBLYICOGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, AMPA and kainate. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.

Wirkmechanismus

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile acts as a competitive antagonist of the AMPA and kainate receptors, binding to the receptor and preventing the binding of the endogenous ligand, glutamate. This results in the inhibition of the excitatory neurotransmission mediated by these receptors.
Biochemical and Physiological Effects:
2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and protect against excitotoxicity, a process in which excessive glutamate release leads to neuronal damage. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is its potency and selectivity as an antagonist of the AMPA and kainate receptors. This makes it a valuable tool for studying the function of these receptors in various physiological and pathological processes. However, one limitation of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is its relatively short duration of action, which may require repeated administration in some experiments.

Zukünftige Richtungen

There are several potential future directions for the use of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile in scientific research. One area of interest is the role of AMPA and kainate receptors in the development and progression of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile may also have potential therapeutic applications in the treatment of these disorders, as well as other conditions such as epilepsy and stroke. Another potential future direction is the development of more selective and potent antagonists of these receptors, which may have improved efficacy and fewer side effects compared to 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile.

Synthesemethoden

The synthesis of 2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to yield the corresponding enamine. The enamine is then reacted with 2-aminobenzonitrile to form the quinoline ring system. Further modifications are made to the molecule to introduce the necessary functional groups required for its biological activity.

Wissenschaftliche Forschungsanwendungen

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of both AMPA and kainate receptors, making it a valuable tool for studying the function of these receptors in the brain.

Eigenschaften

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-22-15-8-7-11(9-16(15)23-2)17-12-5-3-4-6-14(12)21-18(20)13(17)10-19/h7-9H,3-6H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJYCGBLYICOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NC3=C2CCCC3)N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.